molecular formula C16H30N2O2S B2557073 2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 1448070-10-7

2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2557073
CAS No.: 1448070-10-7
M. Wt: 314.49
InChI Key: HUZZPTKLFOYGCF-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentylthio group, a piperidine ring, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 1-(2-methoxyethyl)piperidine with appropriate reagents under controlled conditions.

    Thioether Formation: The cyclopentylthio group is introduced through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophile.

    Acetamide Formation: The final step involves the acylation of the piperidine intermediate with an acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biology: The compound can be used in studies to understand its effects on biological systems, including its interaction with specific receptors or enzymes.

    Industry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety may play crucial roles in binding to these targets, modulating their activity, and exerting biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)acetamide
  • 2-(cyclopentylthio)-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)acetamide
  • 2-(cyclopentylthio)-N-((1-(2-propoxyethyl)piperidin-4-yl)methyl)acetamide

Uniqueness

2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2S/c1-20-11-10-18-8-6-14(7-9-18)12-17-16(19)13-21-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZPTKLFOYGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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